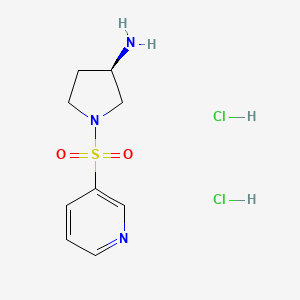![molecular formula C14H26N2O2 B6604753 tert-butyl 7-(aminomethyl)-6-azaspiro[3.5]nonane-6-carboxylate CAS No. 2137618-20-1](/img/structure/B6604753.png)
tert-butyl 7-(aminomethyl)-6-azaspiro[3.5]nonane-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 7-(aminomethyl)-6-azaspiro[3.5]nonane-6-carboxylate, otherwise known as TB-AM-6-AC, is an organic compound with a molecular weight of 226.29 g/mol. It is a tertiary amine that was first synthesized in 1997 by a team of scientists at the University of California, Davis. TB-AM-6-AC has been studied extensively for its potential applications in the fields of medicinal chemistry and biochemistry. These studies have revealed a wide range of biochemical and physiological effects, as well as a number of advantages and limitations for lab experiments.
Applications De Recherche Scientifique
TB-AM-6-AC has been studied extensively for its potential applications in the fields of medicinal chemistry and biochemistry. In particular, it has been found to possess a range of anti-inflammatory, anti-bacterial, and anti-fungal properties. It has also been used in the synthesis of a variety of other compounds, including peptides, peptidomimetics, and heterocyclic systems.
Mécanisme D'action
TB-AM-6-AC has been found to interact with a variety of cellular targets, including enzymes and receptors. It has been shown to inhibit the cyclooxygenase enzyme, which is involved in the production of inflammatory mediators. It has also been found to bind to the 5-HT2A serotonin receptor, which is involved in the regulation of mood and anxiety.
Biochemical and Physiological Effects
TB-AM-6-AC has been found to possess a range of biochemical and physiological effects. In animal studies, it has been found to reduce inflammation and pain, as well as to possess anti-bacterial and anti-fungal properties. It has also been found to possess anxiolytic effects, as well as to reduce the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
The use of TB-AM-6-AC in laboratory experiments has a number of advantages. It is relatively easy to synthesize, and it has been found to possess a range of biochemical and physiological effects. However, it also has a number of limitations. It is relatively expensive, and it is not always easy to obtain in large quantities.
Orientations Futures
TB-AM-6-AC has been found to possess a range of potential applications in the fields of medicinal chemistry and biochemistry. In the future, it is likely that it will be further studied for its potential therapeutic applications, as well as its potential use in the synthesis of a variety of other compounds. Additionally, it is likely that further research will be conducted into its mechanism of action, as well as its biochemical and physiological effects.
Méthodes De Synthèse
TB-AM-6-AC can be synthesized using a variety of methods, including the direct condensation of tert-butyl isocyanate and 6-azaspiro[3.5]nonane-6-carboxylic acid. The reaction mixture is heated to a temperature of 80-85°C, and then cooled to room temperature. The product is then isolated by column chromatography and recrystallized from ethyl acetate.
Propriétés
IUPAC Name |
tert-butyl 7-(aminomethyl)-6-azaspiro[3.5]nonane-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O2/c1-13(2,3)18-12(17)16-10-14(6-4-7-14)8-5-11(16)9-15/h11H,4-10,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRIZVINZNFMCEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CCC2)CCC1CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.37 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-oxaspiro[3.5]nonan-2-one](/img/structure/B6604672.png)


![N-[4-(4-nitrophenoxy)phenyl]acetamide](/img/structure/B6604688.png)
![2-Chloro-N-[2-(2,5-dichlorophenyl)ethyl]acetamide](/img/structure/B6604699.png)

![tert-butyl N-{[(1r,3r)-3-(hydroxymethyl)cyclobutyl]methyl}carbamate, trans](/img/structure/B6604711.png)

![methyl[2-(quinolin-2-yl)ethyl]amine dihydrochloride](/img/structure/B6604735.png)

![1-[1-(pyrrolidin-2-yl)ethyl]-1H-pyrazole dihydrochloride](/img/structure/B6604760.png)
![7-phenyl-2lambda6-thia-3-azabicyclo[3.2.0]heptane-2,2-dione](/img/structure/B6604764.png)
![3-chloro-8-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride](/img/structure/B6604771.png)